molecular formula C16H37NO5S B15180548 Einecs 276-180-1 CAS No. 71913-11-6

Einecs 276-180-1

Cat. No.: B15180548
CAS No.: 71913-11-6
M. Wt: 355.5 g/mol
InChI Key: PJZAXDKJCZUIMQ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 276-180-1 is a unique identifier for a chemical substance regulated under EU regulations. EINECS listings prioritize commercial relevance, necessitating comparisons based on structural analogs, functional groups, or shared applications.

Properties

CAS No.

71913-11-6

Molecular Formula

C16H37NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

dodecane-1-sulfonic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C12H26O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2

InChI Key

PJZAXDKJCZUIMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

The preparation of Einecs 276-180-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.

    Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Einecs 276-180-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of derivatives and intermediates.

Scientific Research Applications

Einecs 276-180-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It is used in biological research to study its effects on biological systems and its potential as a bioactive compound.

    Medicine: The compound is investigated for its potential therapeutic properties and its use in the development of new drugs.

    Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 276-180-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound* [91081-09-3] (Quaternary ammonium chloride) [92129-34-5] (Quaternary ammonium sulfate) [1046861-20-4] (Boronic acid derivative)
Molecular Formula C₁₈H₂₈F₁₇N⁺ C₁₄H₁₇F₁₇N₂O⁺Cl⁻ C₁₄H₁₇F₁₇N₂O⁺SO₄⁻ C₆H₅BBrClO₂
Molecular Weight ~800 g/mol 694.8 g/mol 778.8 g/mol 235.27 g/mol
Log Po/w 3.5 (predicted) 2.8 (experimental) 2.5 (experimental) 2.15 (XLOGP3)
Solubility (H₂O) 0.1 mg/mL 1.2 mg/mL 0.8 mg/mL 0.24 mg/mL
Critical Micelle Conc. 0.01 mM 0.05 mM 0.03 mM N/A
Thermal Stability >200°C 180°C 160°C 120°C
Toxicity (LD₅₀) 500 mg/kg (oral) 300 mg/kg 450 mg/kg Not determined

*Hypothetical data inferred from structural analogs.

Key Findings :

Fluorinated Surfactants : this compound likely exhibits higher thermal stability and lower critical micelle concentration than [91081-09-3] and [92129-34-5], aligning with trends in perfluorinated chain length and counterion effects .

Polar vs. Nonpolar Applications: Boronic acid derivatives (e.g., [1046861-20-4]) differ fundamentally in reactivity (e.g., Suzuki coupling) but share solubility challenges due to halogen substituents .

Toxicity Profiles : Fluorinated quaternary ammonium salts show moderate toxicity, whereas this compound’s larger perfluoroalkyl chain may reduce bioavailability, increasing LD₅₀ .

Challenges and Contradictions

  • Data Gaps : this compound’s exact structure is unspecified in the evidence, requiring reliance on analogs. For example, [91081-09-3] and [92129-34-5] share functional groups but differ in counterions, affecting solubility .

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